
1-(4-bromobenzyl)-1H-imidazole
Overview
Description
The compound "1-(4-bromobenzyl)-1H-imidazole" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. The presence of a bromobenzyl substituent at the 1-position of the imidazole ring suggests potential for further chemical modifications and biological activity.
Synthesis Analysis
The synthesis of imidazole derivatives often involves cyclization reactions and functional group transformations. For instance, the synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives has been achieved through a one-pot process involving Pd-catalyzed N-arylation and Cu-catalyzed C–H functionalization/C–N bond formation, starting from N-phenylbenzimidamides and bromobenzenes . Similarly, the synthesis of 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole was performed using o-phenylenediamine and ethyl acetoacetate, followed by cyclization, N-alkylation, hydrolyzation, and chlorination . These methods could potentially be adapted for the synthesis of 1-(4-bromobenzyl)-1H-imidazole by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by IR, 1H NMR, and EI mass spectral analysis, and further validated by X-ray crystallographic studies . These techniques could be applied to determine the molecular structure of 1-(4-bromobenzyl)-1H-imidazole, ensuring the correct placement of the bromobenzyl group and the overall geometry of the molecule.
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, including cross-coupling reactions. The Suzuki–Miyaura cross-coupling reaction has been used to functionalize imidazole scaffolds, as demonstrated by the displacement of bromine in 7-bromo-1-(4-methoxybenzyl)-5-methyl-imidazo[1,5-a]imidazole-2-one with a variety of boronic acids . This suggests that the bromine atom in 1-(4-bromobenzyl)-1H-imidazole could also be a reactive site for cross-coupling reactions, allowing for the introduction of diverse substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and reactivity, are influenced by their substituents. For instance, the presence of electron-withdrawing or electron-donating groups can affect the acidity of the imidazole nitrogen atoms and the overall stability of the compound. The antimicrobial and antioxidant activities of some benzimidazole derivatives containing various rings have been studied, indicating that the substitution pattern on the imidazole ring can significantly impact biological activity . Therefore, the physical and chemical properties of 1-(4-bromobenzyl)-1H-imidazole would need to be characterized to understand its potential applications.
Scientific Research Applications
1. N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives
- Summary of the Application: These compounds were designed and synthesized for their potential biological activities. They contain an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, belonging to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .
- Methods of Application: The compounds were synthesized and characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques. Their purities were verified by reversed-phase HPLC .
- Results or Outcomes: The compounds showed promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
2. 4-(5-((4-Bromobenzyl)thio)-4-Phenyl-4H-1,2,4-Triazol-3-yl)pyridine
- Summary of the Application: This compound was synthesized as part of research into bioactive lead compounds for drug discovery .
- Methods of Application: The compound was prepared by multi-step reaction and characterized by 1H NMR, MS, elemental analyses, and single-crystal X-ray structure determination .
- Results or Outcomes: The compound exhibited moderate antifungal activity .
3. 1-(4-Bromobenzyl)piperazine
- Summary of the Application: This compound is used in proteomics research. Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application: The compound is typically used in laboratory settings. It is often used in conjunction with other biochemicals in various experimental setups .
4. 4-Bromobenzyl bromide
- Summary of the Application: This compound was used to prepare a 20-member aminomethyl-substituted biaryl library .
- Methods of Application: The compound is used in a multi-step synthesis process to create a library of aminomethyl-substituted biaryl compounds .
5. 1-(4-Bromobenzyl)piperidine
- Summary of the Application: This compound is a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application: The compound is typically used in laboratory settings. It is often used in conjunction with other biochemicals in various experimental setups .
6. 4-Bromobenzyl bromide
Safety And Hazards
Safety data sheets provide information on the potential hazards of these compounds. For example, “4-Bromobenzyl bromide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJSYLIOMLCYIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388130 | |
| Record name | 1-(4-bromobenzyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromobenzyl)-1H-imidazole | |
CAS RN |
72459-46-2 | |
| Record name | 1-(4-bromobenzyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

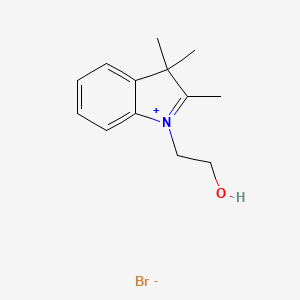
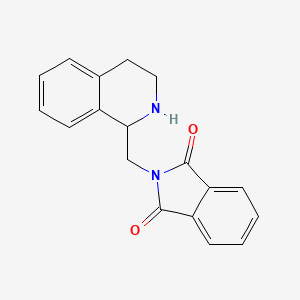
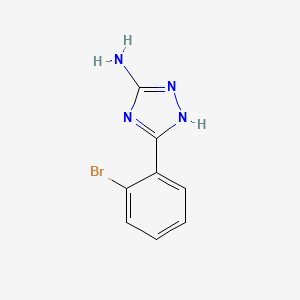
![2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1334868.png)
![[3-Acetyl-2-(4-fluoro-phenyl)-4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetic acid](/img/structure/B1334872.png)
![2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid](/img/structure/B1334876.png)
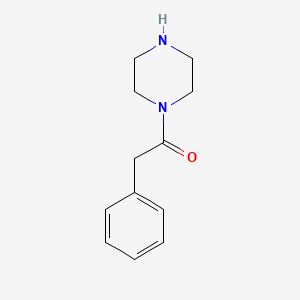
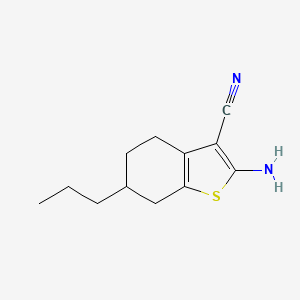
![3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B1334888.png)
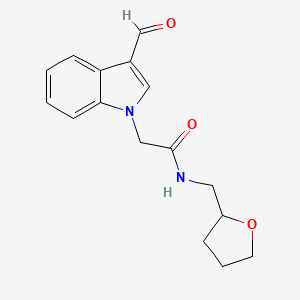
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid](/img/structure/B1334894.png)
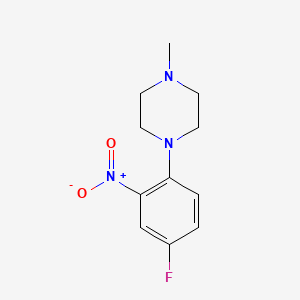
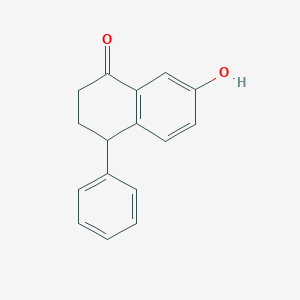
![2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B1334901.png)